molecular formula C11H15ClN2O B2463499 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 2251054-04-1

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No. B2463499
CAS RN: 2251054-04-1
M. Wt: 226.7
InChI Key: JFUBRNCCLHOWDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione”, has been reported. An endeavor has been made towards the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “6-Amino-1,3-dimethyluracil”, has been reported. The molecular formula is C6H9N3O2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as “6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione”, have been studied. It is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • A study by Williamson and Ward (2005) explored the reactivity of the double bond in the heterocyclic ring of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, demonstrating its potential in yielding various derivatives through chlorination, epoxidation, and oxymercuration processes (Williamson & Ward, 2005).
  • Elkholy and Morsy (2006) reported the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, indicating the compound’s versatility in synthetic chemistry (Elkholy & Morsy, 2006).

Spectral Characterization and Methodology

  • Siddekha, Azzam, and Pasha (2014) described the synthesis of 2-amino-3-cyano-4-aryl-5-oxo-7,7-dimethyl-1,4,6,8-tetrahydroquinolines, highlighting the operational simplicity and environmental benefits of their methodology, which could be relevant for environmental and green chemistry research (Siddekha, Azzam, & Pasha, 2014).

Crystal Structure Analysis

  • Ullah and Stoeckli-Evans (2021) crystallized a related compound as a hydrochloride salt and conducted a structural analysis, which could inform research on crystallography and material sciences (Ullah & Stoeckli-Evans, 2021).

Intramolecular Charge Transfer Studies

  • Park et al. (2014) studied the intramolecular charge-transfer dynamics of a planar analogue of 1,2,3,4-tetrahydroquinoline, contributing to the understanding of photochemical processes in similar compounds (Park et al., 2014).

Bioactivity Research

  • Glushkov et al. (2006) investigated hydrochlorides of certain 1,2,3,4-tetrahydroquinoline derivatives for anticoagulant activity, highlighting the compound's potential in pharmacological research (Glushkov et al., 2006).

Antifungal Activity Exploration

  • Surikova et al. (2010) synthesized amides and hydrazides from the isoquinoline series and found them to exhibit antifungal activity, indicating the compound's relevance in medicinal chemistry and drug discovery (Surikova et al., 2010).

properties

IUPAC Name

6-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBTWSVVBUYWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)N)NC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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